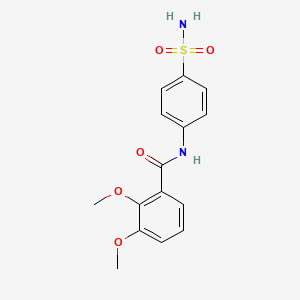

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide is a compound belonging to the benzamide class, characterized by the presence of a benzene ring attached to an amide group.

Vorbereitungsmethoden

The synthesis of 2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-aminobenzenesulfonamide. The reaction is facilitated by the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond . The reaction conditions often include the use of an organic solvent like dichloromethane and a base such as triethylamine to neutralize the reaction mixture. The product is then purified using techniques like recrystallization or column chromatography.

Analyse Chemischer Reaktionen

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Wirkmechanismus

The mechanism of action of 2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound’s sulfonamide group is crucial for its binding affinity and inhibitory activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Vergleich Mit ähnlichen Verbindungen

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide can be compared with other benzamide derivatives such as:

2,3-dimethoxybenzamide: Lacks the sulfonamide group, resulting in different biological activities.

4-sulfamoylbenzamide: Lacks the methoxy groups, which may affect its solubility and reactivity.

N-(4-sulfamoylphenyl)benzamide: Similar structure but without the methoxy groups, leading to variations in its chemical and biological properties.

Biologische Aktivität

2,3-Dimethoxy-N-(4-sulfamoylphenyl)benzamide (CAS No. 887201-41-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and its cytotoxic effects against various cancer cell lines. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core with two methoxy groups at the 2 and 3 positions and a sulfonamide group attached to a phenyl ring. This configuration is significant for its interaction with biological targets.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes. Notably, it has been studied as a potent inhibitor of human carbonic anhydrase II (CA-II), an enzyme implicated in various physiological processes including acid-base balance and carbon dioxide transport.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against CA-II, with IC50 values comparable to established inhibitors like acetazolamide. The inhibition mechanism appears to be competitive, where the compound binds to the active site of the enzyme, preventing substrate access .

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated that the compound induces cell death in a dose-dependent manner. Key findings include:

- Cell Lines Tested : Mouse fibroblast cell line (3T3), human breast cancer cells (MCF-7), and others.

- Cytotoxicity Results : The compound displayed IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency against these cancer types .

Case Studies

- Study on Human Erythrocyte CA-II : In a study examining enzyme kinetics, this compound was incubated with purified human erythrocyte CA-II. The rate of product formation was measured spectrophotometrically, demonstrating effective inhibition .

- Cytotoxicity in Cancer Models : A series of experiments involving various concentrations of the compound showed significant reductions in cell viability in MCF-7 cells after 48 hours of treatment. The study highlighted the potential for this compound as part of a therapeutic strategy against breast cancer .

Data Summary

| Parameter | Value |

|---|---|

| CAS Number | 887201-41-4 |

| Molecular Formula | C15H16N2O4S |

| IC50 against CA-II | Comparable to acetazolamide |

| Cytotoxicity IC50 (MCF-7 cells) | 10 - 25 µM |

| Cell Lines Tested | 3T3, MCF-7 |

Eigenschaften

IUPAC Name |

2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-21-13-5-3-4-12(14(13)22-2)15(18)17-10-6-8-11(9-7-10)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYMZEGLWAFVEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.